Lipophilicity Modulation by Meta-Methyl Substitution Versus Unsubstituted Phenyl Analog
The meta-methyl substituent on the anilide ring of 2-cyclohexyl-N-(3-methylphenyl)acetamide increases its calculated logP to 3.56, compared to an estimated logP of approximately 2.8–3.0 for the unsubstituted N-cyclohexyl-2-phenylacetamide analog. This 0.5–0.8 log unit increase translates to a roughly 3–6 fold higher octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and in vitro assay behavior . By contrast, the 4-methyl (para) isomer N-cyclohexyl-2-(4-methylphenyl)acetamide (logP ~3.74, Hit2Lead data) and the 2-methyl (ortho) isomer exhibit distinct lipophilicity values that may cause divergent pharmacokinetic profiles .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.5557 (ChemDiv, ACD/Labs algorithm) |
| Comparator Or Baseline | N-cyclohexyl-2-phenylacetamide (unsubstituted): estimated logP ~2.8–3.0 (XLogP3); N-cyclohexyl-2-(4-methylphenyl)acetamide: logP = 3.74 (Hit2Lead, ALogPS) |
| Quantified Difference | Δ logP (meta-methyl vs. unsubstituted) ≈ +0.5 to +0.8 log units (3–6× higher partition coefficient) |
| Conditions | In silico calculation; different algorithms (ACD/Labs vs. XLogP3 vs. ALogPS) introduce variability |
Why This Matters
Lipophilicity governs compound partitioning into cell membranes and non-specific protein binding; procurement decisions for cell-based screening must account for logP-driven differences in apparent potency and intracellular exposure.
